5-Bromo-3-fluoro-2-pyrrolidin-1-ylpyridine
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Overview
Description
5-Bromo-3-fluoro-2-pyrrolidin-1-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorine, and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluoropyridine as a starting material, which undergoes bromination and subsequent substitution reactions to introduce the pyrrolidine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-pyrrolidin-1-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The pyrrolidine group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases or catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
5-Bromo-3-fluoro-2-pyrrolidin-1-ylpyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-pyrrolidin-1-ylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar in structure but with different substitution patterns.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
Uniqueness
5-Bromo-3-fluoro-2-pyrrolidin-1-ylpyridine is unique due to the specific combination of bromine, fluorine, and pyrrolidine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10BrFN2 |
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Molecular Weight |
245.09 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10BrFN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 |
InChI Key |
USFBJUZDTXUPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
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